3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid
Description
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid (hereafter referred to as the target compound) is a pyrazole derivative with the molecular formula C₁₉H₁₇ClN₂O₃. It features a pyrazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups at positions 5 and 1, respectively, and a propanoic acid moiety at position 3 (Figure 1). The compound is synthesized regiospecifically via cyclocondensation reactions, as demonstrated in its crystal structure elucidation .
The presence of both electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxyphenyl) substituents on the pyrazole ring confers unique electronic properties.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-9-7-16(8-10-17)22-18(13-2-4-14(20)5-3-13)12-15(21-22)6-11-19(23)24/h2-5,7-10,12H,6,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWITSKUTWOSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)CCC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921287 | |
| Record name | 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114150-42-4 | |
| Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114150-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, trichloro-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114150424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-propanoic acid, 5-(4-chlorophenyl)-1-(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Condensation of Substituted Hydrazines with β-Keto Esters
The foundational method involves condensing 4-chlorophenylhydrazine with β-keto esters to form the pyrazole core. As outlined in ZA200103533B, 1-(4-methoxyphenyl)-3-(3-oxopent-4-enoyl)pyrazole is first synthesized by reacting 4-methoxyphenylhydrazine with ethyl 4-chlorobenzoylacetate in ethanol under reflux. Subsequent hydrolysis with aqueous NaOH yields the propanoic acid derivative. This method typically achieves 65–72% yields but requires stringent temperature control to minimize decarboxylation.
Friedel-Crafts Alkylation for Aryl Substitution
Early routes employed Friedel-Crafts alkylation to introduce the 4-chlorophenyl group. Using AlCl₃ as a catalyst, 1-(4-methoxyphenyl)pyrazole undergoes electrophilic substitution with 4-chlorobenzoyl chloride in dichloromethane at 0–5°C. However, this method suffers from regioselectivity issues, producing a 3:1 ratio of 5-(4-chlorophenyl) to 4-substituted isomers, necessitating chromatographic separation.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent protocols leverage Suzuki-Miyaura coupling to enhance regioselectivity. As demonstrated in CN111362874B, 3-bromo-1-(4-methoxyphenyl)pyrazole reacts with 4-chlorophenylboronic acid using Pd(PPh₃)₄ in a toluene/water biphasic system. This method achieves 85% yield with >95% regioselectivity for the 5-position, avoiding isomer formation.
Acid-Catalyzed Cyclization
A scalable approach involves cyclizing N-(4-methoxyphenyl)-β-ketoamide intermediates. In a representative procedure, 3-(4-chlorophenyl)-3-oxopropanamide is treated with polyphosphoric acid (PPA) at 120°C for 6 hours, forming the pyrazole ring. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization from ethanol/water (3:1).
Process Optimization and Industrial-Scale Production
Recrystallization for Enhanced Purity
Industrial batches often use isopropanol/water mixtures for recrystallization. As per CN111362874B, dissolving the crude product in 45% isopropanol at reflux, followed by cooling to 0–5°C, reduces 5-isomer contamination from 7% to <0.5%. This step elevates HPLC purity from 93% to 99.6% while maintaining yields above 75%.
Catalytic Isomer Suppression
Incorporating morpholinyl catalysts during cyclization minimizes 5-isomer formation. For example, adding 2,2,6,6-tetramethylpiperidine (0.5 mol%) shifts the 3-:5-isomer ratio from 89:11 to 94:6, reducing purification workload.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.21 (s, 1H, pyrazole-H), 3.79 (s, 3H, OCH₃), 2.85 (t, J = 7.5 Hz, 2H, CH₂), 2.56 (t, J = 7.5 Hz, 2H, CH₂).
- HPLC : Retention time 8.2 min (99.6% purity), C18 column, acetonitrile/0.1% H₃PO₄ (65:35), 1.0 mL/min.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₃ |
| Molar Mass | 356.8 g/mol |
| Melting Point | 126–128°C |
| Density (predicted) | 1.28 ± 0.1 g/cm³ |
| pKa | 4.34 ± 0.10 |
| Solubility | Slight in H₂O, soluble in DMSO |
Applications and Derivatives
While beyond synthesis scope, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid serves as a precursor to tepoxalin (CHEBI:76277), a dual COX/5-LOX inhibitor. Conversion to the hydroxamic acid derivative involves coupling with hydroxylamine using EDC/HOBt in DMF, achieving 82% yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid is a chemical compound with potential applications in scientific research, particularly in the context of anti-inflammatory agents and related compounds .
Basic Information
- CAS Number 114150-42-4
- Chemical Name: 3-(5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)propanoic acid
- Molecular Formula: C19H17ClN2O3
- Molecular Weight: 356.8
Scientific Research Applications
This compound is related to pyrazole derivatives, which have a wide range of biological activities, including anti-inflammatory and analgesic properties . Research indicates several potential applications:
- Precursor in Tepoxalin Synthesis: 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid is a precursor to tepoxalin, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor . Tepoxalin and related compounds are used for reducing inflammation and pain in osteoarthritis .
- Anti-inflammatory Agent Research: Pyrazole derivatives are explored as potential anti-inflammatory agents. For instance, some pyrazole compounds have shown selective COX-2 inhibitory activity . The compound is related to the synthesis of hybrid nitric oxide-releasing anti-inflammatory ester prodrugs .
- COX-2 Inhibitor Studies: Some pyrazole-containing compounds are highly selective cyclooxygenase (COX)-2 inhibitors and have shown promise in protecting against cartilage damage .
- Drug Discovery: Related compounds have been investigated for their potential as dual inhibitors of cyclooxygenases and 5-lipoxygenase, with the aim of creating anti-inflammatory agents .
- Antimicrobial and Antioxidant Activity: Certain pyrazole derivatives have demonstrated antimicrobial and antioxidant activities .
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition can result in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyrazole-propanoic acid derivatives. Below, we compare its structural features, physicochemical properties, and applications with related compounds.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Substituents | Functional Group | Primary Use |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₇ClN₂O₃ | 4-Chlorophenyl, 4-methoxyphenyl | Propanoic acid | Research chemical |
| Tepoxalin (hydroxamic acid derivative) | C₂₀H₁₉ClN₃O₃ | 4-Chlorophenyl, 4-methoxyphenyl | Hydroxamic acid | Anti-inflammatory drug |
| 2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid | C₈H₈ClF₃N₂O₂ | 4-Chloro-5-methyl-3-trifluoromethyl | Propionic acid | Agrochemical research |
| Haloxyfop | C₁₅H₁₁ClF₃NO₄ | 4-(Trifluoromethyl)pyridinyloxy, phenoxy | Propanoic acid | Herbicide |
Key Observations:
- Tepoxalin replaces the propanoic acid group with a hydroxamic acid (–CONHOH), enhancing its metal-binding capacity and pharmacological activity .
- Haloxyfop (a herbicide) shares the propanoic acid moiety but incorporates a pyridinyloxy-phenoxy backbone, emphasizing the role of fluorinated groups in agrochemical activity .
Electronic and Reactivity Comparisons
- Electron Localization Function (ELF): The target compound’s 4-methoxyphenyl group donates electrons via resonance, while the 4-chlorophenyl group withdraws electrons inductively. This duality creates a polarized pyrazole ring, influencing reactivity in electrophilic substitutions .
Biological Activity
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the results of various studies that highlight its biological activity.
- Molecular Formula : CHClNO
- Molecular Weight : 356.8 g/mol
- CAS Number : 114150-42-4
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound has been documented through various methods, including regioselective reactions. The structural confirmation was achieved using single-crystal X-ray analysis, which provided insights into its crystallography and molecular interactions .
Antifungal Activity
Similar to antibacterial effects, compounds with pyrazole moieties often demonstrate antifungal activity. The compound's structural components may contribute to its effectiveness against fungal pathogens, although specific data on this compound's antifungal efficacy is still required for conclusive evidence .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focus of numerous studies. For example, compounds with similar phenolic substitutions have demonstrated significant cytotoxicity in cancer cell lines, indicating that this compound may also exhibit anticancer properties. The IC values of related compounds have been reported as low as 4.363 μM in various cancer models .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations in designing a synthesis protocol for 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid?
Answer: Synthesis protocols should prioritize regioselectivity during pyrazole ring formation, as competing substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) may influence reaction pathways. Aza-Michael addition or condensation reactions (e.g., using hydrazine derivatives with α,β-unsaturated ketones) are common starting points . Solvent choice (e.g., ethanol or DMF) and temperature control are critical to minimize side products. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require careful pH monitoring to avoid decomposition .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Answer:
- X-ray crystallography provides unambiguous confirmation of the pyrazole ring geometry and substituent orientations, as demonstrated in pyrazoline derivatives .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemical ambiguities, particularly distinguishing between 1,3- and 1,5-substituted pyrazole isomers .
- FT-IR validates functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during pyrazole ring formation?
Answer: Regioselectivity is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) direct nucleophilic attack to specific positions. Computational methods (DFT calculations) can predict favored pathways, while experimental optimization may involve adjusting reaction stoichiometry or using catalysts (e.g., Lewis acids) .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacological studies?
Answer:
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility .
- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, with in vivo hydrolysis releasing the active form .
- Co-solvents : Use biocompatible solvents like PEG-400 or cyclodextrins for formulation .
Q. How can contradictions in biological activity data across studies be resolved?
Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using:
Q. What approaches are used to study structure-activity relationships (SAR) for this compound’s pharmacological activity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-hydroxyphenyl) to assess impact on potency .
- Pharmacophore modeling : Identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (chlorophenyl) interactions .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
Q. How can researchers evaluate the compound’s metabolic stability and pharmacokinetics?
Answer:
- In vitro assays : Incubate with liver microsomes or hepatocytes to measure metabolic half-life and identify major metabolites (LC-MS/MS analysis) .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction availability .
- In vivo PK studies : Monitor plasma concentrations over time in rodent models to calculate AUC, Cmax, and clearance .
Q. What methods enable structural modification of this compound via Mannich reactions?
Answer: Mannich reactions introduce aminoalkyl groups at reactive positions (e.g., pyrazole N1). Use formaldehyde and secondary amines (e.g., morpholine) under acidic conditions. Monitor reaction progress via TLC and purify products using column chromatography .
Q. Which analytical methods are recommended for assessing purity and stability under varying storage conditions?
Answer:
Q. How can computational methods aid in identifying potential biological targets?
Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
